

How to remove unincorporated Biotin-16-UTP after transcription.

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Purification of Biotinylated RNA

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of unincorporated **Biotin-16-UTP** following an in vitro transcription reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unincorporated **Biotin-16-UTP** after my transcription reaction?

A1: The presence of unincorporated **Biotin-16-UTP** can interfere with downstream applications. Free biotin can bind to streptavidin-coated surfaces (e.g., beads, plates, or arrays), leading to high background signals and reduced sensitivity in detection assays. This competition for binding sites can also lower the efficiency of capturing your biotinylated RNA probe, resulting in false-negative or weak positive signals.

Q2: What are the most common methods to remove unincorporated **Biotin-16-UTP**?

A2: The three most widely used methods for purifying biotinylated RNA and removing unincorporated nucleotides are:



- Spin Column Chromatography: Utilizes a silica membrane to selectively bind RNA while smaller molecules like unincorporated nucleotides are washed away.
- Ethanol Precipitation: A classic technique that uses alcohol and salt to precipitate nucleic acids, leaving smaller contaminants like free nucleotides in the supernatant.
- Gel Filtration Chromatography (Size-Exclusion Chromatography): Separates molecules based on their size. Larger RNA molecules pass through the column more quickly than smaller, unincorporated Biotin-16-UTP molecules.

Q3: Which purification method is best for my experiment?

A3: The choice of method depends on several factors, including the size of your RNA transcript, the required purity, desired yield, and the downstream application. Refer to the comparison tables below for a detailed breakdown of each method's advantages and disadvantages. For most standard applications requiring high purity and ease of use, spin column chromatography is a popular choice.

Comparison of Purification Methods

The following tables provide a quantitative comparison of the three main methods for removing unincorporated **Biotin-16-UTP**.

Table 1: Efficiency of Unincorporated Biotin-16-UTP Removal and RNA Yield

Method	Efficiency of Nucleotide Removal	Expected RNA Yield
Spin Column Chromatography	>99%	70-95%
Ethanol Precipitation	90-95%	70-90%[1]
Gel Filtration (FPLC)	>99%	>90%[1]

Table 2: Method Characteristics and Considerations



Feature	Spin Column Chromatography	Ethanol Precipitation	Gel Filtration (FPLC)
Time Required	~10-15 minutes	~1-2 hours (plus overnight option)	~1-4 hours
Required Equipment	Microcentrifuge	Microcentrifuge, -20°C or -80°C freezer	FPLC system, chromatography columns
Best For	High-throughput applications, ease of use, high purity.	Concentrating dilute RNA samples, cost- effective option.	Large-scale purification, highest purity, and size-based separation.
RNA Size Limitations	Some columns have a lower size cutoff (e.g., >17-200 nt).	Less efficient for very short RNA (<100 nt).	Dependent on the column's fractionation range.
Cost per Sample	Moderate	Low	High

Troubleshooting Guides

Problem 1: Low Yield of Biotinylated RNA After Purification

Troubleshooting & Optimization

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Possible Cause	Suggestion
Incomplete Elution (Spin Column)	Ensure the elution buffer is applied directly to the center of the column matrix. For higher yields, consider a second elution step.
RNA Pellet Loss (Ethanol Precipitation)	Use a co-precipitant like GlycoBlue™ to visualize the pellet. Be careful when decanting the supernatant.
Suboptimal Precipitation Conditions (Ethanol Precipitation)	For smaller RNA fragments (<100 nt), increase the ethanol volume to 3 times the sample volume and consider adding MgCl ₂ to a final concentration of 0.01 M.[2]
RNA Degradation	Work in an RNase-free environment. Use RNase-free reagents and equipment. Store purified RNA at -80°C.

Problem 2: High Background in Downstream Applications (Indicating Residual Free Biotin)

Possible Cause	Suggestion
Inefficient Washing (Spin Column)	Perform an additional wash step as per the manufacturer's protocol. Ensure the column tip does not touch the flow-through during transfer.
Incomplete Precipitation of RNA (Ethanol Precipitation)	Ensure optimal salt and ethanol concentrations. For smaller RNAs, consider a longer incubation at low temperatures.
Co-precipitation of Nucleotides (Ethanol Precipitation)	Ensure the ethanol wash step is performed correctly with 70-80% ethanol to remove residual salts and unincorporated nucleotides.
Incorrect Column Choice (Gel Filtration)	Use a gel filtration column with a fractionation range appropriate for separating your RNA transcript from free nucleotides.



Experimental Protocols Protocol 1: Spin Column Chromatography

This protocol is a general guideline; always refer to the manufacturer's instructions for your specific spin column kit.

Materials:

- RNA spin column and collection tubes
- · Binding buffer
- Wash buffer
- RNase-free water or elution buffer
- Ethanol (96-100%)
- Microcentrifuge

Procedure:

- Binding: Add binding buffer and ethanol to your in vitro transcription reaction mixture.
- Loading: Transfer the mixture to the spin column placed in a collection tube.
- Centrifugation: Centrifuge for 1 minute at $\geq 8,000 \times g$. Discard the flow-through.
- Washing: Add wash buffer to the column and centrifuge for 1 minute. Discard the flowthrough. Repeat this wash step.
- Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
- Elution: Transfer the column to a clean, RNase-free microcentrifuge tube. Add RNase-free water or elution buffer to the center of the membrane.



 Final Centrifugation: Incubate for 1 minute at room temperature, then centrifuge for 1 minute to elute the purified biotinylated RNA.



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Spin Column Purification Workflow

Protocol 2: Ethanol Precipitation

Materials:

- 3 M Sodium Acetate (NaOAc), pH 5.2
- 100% Ethanol, pre-chilled to -20°C
- 70% Ethanol, pre-chilled to -20°C
- GlycoBlue[™] Co-precipitant (optional, for visualization)
- · RNase-free water
- Microcentrifuge

Procedure:

- Adjust Volume: Bring the volume of your transcription reaction to 100 μL with RNase-free water.
- Add Salt: Add 10 μL of 3 M NaOAc (final concentration 0.3 M) and mix thoroughly.[3][4][5]
- Add Co-precipitant (Optional): Add 1-2 μL of GlycoBlue™.



- Add Ethanol: Add 2.5 to 3 volumes (250-300 μL) of cold 100% ethanol and vortex briefly.[3]
 [4]
- Precipitate: Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.[3][4][5]
- Pellet RNA: Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C.
- Wash Pellet: Carefully decant the supernatant. Add 500 μ L of cold 70% ethanol and centrifuge for 5 minutes at 4°C.
- Dry Pellet: Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend: Resuspend the RNA pellet in a suitable volume of RNase-free water.



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Ethanol Precipitation Workflow

Protocol 3: Gel Filtration (Size-Exclusion) Chromatography

This protocol is a general guideline for using a Fast Performance Liquid Chromatography (FPLC) system.

Materials:

- FPLC system
- Size-exclusion chromatography column (e.g., Superdex 75 or 200)[6][7]
- RNase-free running buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 6.5)[6][7]



Syringe filters (0.22 μm)

Procedure:

- System Preparation: Equilibrate the FPLC system and the size-exclusion column with filtered and degassed RNase-free running buffer.
- Sample Preparation: If necessary, centrifuge your transcription reaction to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.
- Sample Injection: Inject the filtered sample onto the equilibrated column.
- Chromatography: Run the chromatography at the recommended flow rate for your column. The larger biotinylated RNA will elute before the smaller, unincorporated **Biotin-16-UTP**.
- Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 260 nm.
- Analysis: Analyze the collected fractions containing the RNA peak by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm purity and integrity.
- Pooling and Concentration: Pool the pure fractions and concentrate the RNA using a centrifugal filter unit if necessary.



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Gel Filtration (FPLC) Workflow



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- To cite this document: BenchChem. [How to remove unincorporated Biotin-16-UTP after transcription.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12854216#how-to-remove-unincorporated-biotin-16-utp-after-transcription]

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